molecular formula C17H19BrClN3O3S B4366348 2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE

2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4366348
M. Wt: 460.8 g/mol
InChI Key: CRWGYARTBBHLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furoyl group, a phenoxy group, and a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach is to start with the preparation of 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylic acid . This intermediate can then be reacted with N-butylhydrazinecarbothioamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents such as halogens . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with additional hydrogen atoms .

Scientific Research Applications

2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Properties

IUPAC Name

1-[[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-butylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClN3O3S/c1-2-3-8-20-17(26)22-21-16(23)15-7-5-12(25-15)10-24-14-6-4-11(18)9-13(14)19/h4-7,9H,2-3,8,10H2,1H3,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWGYARTBBHLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NNC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-({5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-BUTYL-1-HYDRAZINECARBOTHIOAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.